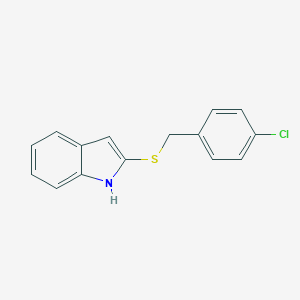

4-chlorobenzyl 1H-indol-2-yl sulfide

Description

Properties

Molecular Formula |

C15H12ClNS |

|---|---|

Molecular Weight |

273.8g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-1H-indole |

InChI |

InChI=1S/C15H12ClNS/c16-13-7-5-11(6-8-13)10-18-15-9-12-3-1-2-4-14(12)17-15/h1-9,17H,10H2 |

InChI Key |

UHZNYECCUMJHLY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)SCC3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)SCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 4-chlorobenzyl 1H-indol-2-yl sulfide typically involves the reaction of indole derivatives with chlorobenzyl halides or sulfonates. The compound's structure features an indole moiety, which is known for its versatility in biological applications. The presence of the chlorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indole derivatives, including 4-chlorobenzyl 1H-indol-2-yl sulfide. For instance, a recent study demonstrated that derivatives with indole structures exhibit selective cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. The compound showed inhibitory concentration (IC50) values indicating significant antiproliferative activity against these cell lines, suggesting that it may act through mechanisms such as apoptosis induction or cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Chlorobenzyl 1H-indol-2-yl sulfide | HCT-116 | 7.1 ± 0.07 | Apoptosis |

| 4-Chlorobenzyl 1H-indol-2-yl sulfide | MCF-7 | 10.5 ± 0.07 | Cell Cycle Arrest |

| 4-Chlorobenzyl 1H-indol-2-yl sulfide | HepG2 | 11.9 ± 0.05 | Apoptosis |

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. A study synthesized a series of new indole-triazole conjugates that were evaluated for antimicrobial activity. While specific data on 4-chlorobenzyl 1H-indol-2-yl sulfide was not detailed, the structural similarities suggest potential efficacy against bacterial and fungal pathogens .

Study on Anticancer Activity

In a comprehensive study published in Nature Scientific Reports, researchers synthesized several indole derivatives and tested their anticancer activities against a panel of human tumor cell lines. The results indicated that compounds similar to 4-chlorobenzyl 1H-indol-2-yl sulfide exhibited selective cytotoxicity with minimal effects on normal cells, highlighting their potential as safe anticancer agents .

Investigation into Mechanisms of Action

Another investigation focused on the mechanisms underlying the anticancer effects of indole derivatives. The study revealed that certain compounds could inhibit key signaling pathways involved in cancer progression, including those related to tyrosine kinases such as Akt and EGFR. This suggests that compounds like 4-chlorobenzyl 1H-indol-2-yl sulfide may exert their effects by modulating these pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Sulfur Connectivity

The sulfide group in 4-chlorobenzyl 1H-indol-2-yl sulfide distinguishes it from related compounds with alternative sulfur-based linkages:

- Sulfonyl Acetamides : Compound 31 (), a 4-chlorobenzoyl-indole acetamide linked to a trifluoromethyl sulfonyl group, demonstrates how sulfonyl groups enhance metabolic stability and target affinity in anti-inflammatory analogs .

- S-Benzylated Triazoles : describes 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine , where a benzylsulfanyl (-S-benzyl) group is attached to a triazole-indole hybrid. This highlights the versatility of sulfide linkages in heterocyclic systems .

Substituent Effects on Properties

- Chlorine Substitution : The 4-chlorobenzyl group is a common feature in analogs (e.g., ), contributing to electron-withdrawing effects that may enhance binding interactions in biological targets .

- Heterocyclic Modifications : Compound 11 () incorporates a benzo[1,3]dioxole moiety, which could improve lipophilicity and membrane permeability compared to simpler aryl groups .

- Indole Ring Functionalization: ’s compound 31 includes a 5-methoxy group on the indole ring, a modification known to influence receptor selectivity in anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-chlorobenzyl 1H-indol-2-yl sulfide?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 1H-indole-2-thiol with 4-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF or ethanol) under reflux with a base (e.g., K₂CO₃) to deprotonate the thiol group .

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of indole to benzyl chloride) and reaction time (6–12 hours) .

Q. How can structural characterization of this compound be performed?

- Analytical Techniques :

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the indole NH proton (δ 10–12 ppm), aromatic protons (δ 6.5–8.0 ppm), and benzylic CH₂ (δ 4.0–4.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 302.06 for C₁₅H₁₁ClNS) .

- Elemental Analysis : Confirm C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What purification strategies are effective for removing byproducts?

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate high-purity crystals (>95%) .

- Chromatography : Employ silica gel chromatography with a gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate sulfides from unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis?

- Catalytic Systems : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce substituents on the indole ring .

- Solvent Effects : Compare yields in polar solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess steric and electronic influences on reaction kinetics .

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction time/temperature .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to analyze HOMO-LUMO gaps, charge distribution, and sulfide bond dissociation energies .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS to guide drug design .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

- SAR Studies :

- Replace the 4-chlorobenzyl group with fluorobenzyl or methylbenzyl analogs to evaluate changes in antimicrobial or anticancer activity .

- Introduce electron-withdrawing groups (NO₂, CF₃) to the indole ring to modulate redox potential and metabolic stability .

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating IC₅₀ values with substituent electronegativity .

Q. What strategies resolve contradictions in reported biological data?

- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and independent studies to identify outliers due to impurities (e.g., <95% purity) or assay variability .

- Dose-Response Curves : Replicate experiments under standardized conditions (e.g., 72-hour incubation, 10% FBS in DMEM) to validate EC₅₀ values .

Methodological Challenges and Solutions

Q. How can low yields in large-scale synthesis be addressed?

- Scale-Up Adjustments :

- Replace batch reactors with flow reactors to enhance heat/mass transfer .

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

Q. What techniques confirm the absence of toxic byproducts?

- LC-MS/MS : Detect trace impurities (e.g., residual benzyl chlorides) with a limit of quantification (LOQ) < 0.1% .

- Genotoxicity Screening : Perform Ames tests (TA98 and TA100 strains) to rule out mutagenic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.